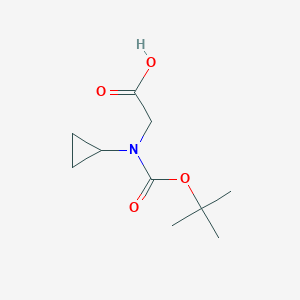

N-(tert-butoxycarbonyl)-N-cyclopropylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11(6-8(12)13)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTQREPNFSXDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182291-93-6 | |

| Record name | 2-{[(tert-butoxy)carbonyl](cyclopropyl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Unnatural Amino Acid Chemistry and Peptide Science

N-(tert-butoxycarbonyl)-N-cyclopropylglycine is classified as an unnatural amino acid (UAA) or a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. nih.gov The deliberate incorporation of UAAs into peptide chains is a cornerstone of modern peptide science and drug discovery. nbinno.comnbinno.com This strategy allows researchers to design and synthesize peptides with properties that are superior to their natural counterparts. nbinno.com

The introduction of UAAs can fundamentally alter the structure and function of a peptide. sigmaaldrich.com Key benefits of incorporating these custom building blocks include:

Enhanced Stability: Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of UAAs, which are not recognized by these enzymes, can significantly increase the peptide's metabolic stability and prolong its therapeutic effect. cpcscientific.com

Improved Potency and Specificity: UAAs can introduce conformational constraints, locking the peptide into a specific three-dimensional shape that is optimal for binding to its biological target. cpcscientific.com This can lead to higher potency and greater selectivity, reducing off-target effects. acs.org

Novel Functionalities: UAAs can be designed to carry unique chemical handles, allowing for further modifications such as cross-linking, labeling with fluorescent probes, or conjugation to other molecules. nbinno.comnbinno.com

This compound serves as a prime example of a UAA building block, providing a unique combination of a rigid cyclopropyl (B3062369) moiety and a readily removable Boc protecting group for use in sophisticated peptide synthesis. sigmaaldrich.com

Significance of the Cyclopropyl Moiety in Modulating Molecular Architecture and Biological Activity

The cyclopropane (B1198618) ring is the smallest possible carbocyclic system and its incorporation into molecular structures imparts a range of unique and valuable properties. researchgate.net This three-membered ring is a common feature in many biologically active natural products and pharmaceutical compounds, prized for its influence on both molecular conformation and function. researchgate.netresearchgate.net

The significance of the cyclopropyl (B3062369) group stems from several key characteristics:

Conformational Rigidity: The strained nature of the cyclopropane ring introduces significant conformational rigidity. acs.org When incorporated into a molecule like N-cyclopropylglycine, it restricts the rotation around adjacent chemical bonds. This constraint helps to pre-organize the molecule into a specific conformation, which can be crucial for effective binding to a biological target such as a receptor or enzyme. acs.orgnih.gov

Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by enzymes like cytochrome P450 compared to those in more flexible alkyl chains. hyphadiscovery.com This feature is highly desirable in drug design, as it can reduce metabolic clearance and improve the pharmacokinetic profile of a drug candidate. acs.orghyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group is considered a "lipophilic hydrogen bond donor." While it increases lipophilicity, its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to interact favorably with biological targets. acs.orgnih.gov It can influence properties such as brain permeability and pKa, helping to overcome common roadblocks in drug discovery. acs.org

Bioisosteric Replacement: In medicinal chemistry, the cyclopropyl group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group. This substitution can maintain or improve biological activity while enhancing other properties like metabolic stability.

The presence of the cyclopropyl moiety in N-(tert-butoxycarbonyl)-N-cyclopropylglycine makes it a powerful tool for medicinal chemists seeking to fine-tune the properties of peptide-based drug candidates. acs.org Its ability to confer rigidity and metabolic resistance is a key reason for its use in advanced organic synthesis. acs.orghyphadiscovery.com

| Key Contributions of the Cyclopropyl Moiety in Drug Design | |

| Enhanced Potency | By inducing a conformationally restricted state that is favorable for receptor binding. acs.org |

| Increased Metabolic Stability | Due to the strength of its C-H bonds, reducing susceptibility to oxidative metabolism. hyphadiscovery.com |

| Improved Pharmacokinetics | Can decrease plasma clearance and increase brain permeability. acs.org |

| Reduced Off-Target Effects | By promoting a more selective conformation for the target receptor. acs.org |

Historical Trajectory and Evolution of Boc Protected Amino Acids in Chemical Research

Chemoenzymatic and Biocatalytic Strategies for Enantiopure Synthesis

Chemoenzymatic and biocatalytic approaches offer green and efficient alternatives to traditional chemical synthesis for producing enantiomerically pure compounds. These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to directly synthesize the desired stereoisomer.

Papain-Catalyzed Enantioselective Transformations for Optical Resolution

The enzyme papain has been utilized in the enantioselective synthesis of amino acid derivatives. nih.gov While specific studies on the direct papain-catalyzed resolution of N-(tert-butoxycarbonyl)-N-cyclopropylglycine are not extensively detailed in the provided results, the principle of using papain for the resolution of racemic N-(alkoxycarbonyl)glycines has been established. lookchem.com This process typically involves the enantioselective hydrolysis of a derivative, such as an ester or anilide, of the racemic amino acid. One enantiomer is preferentially hydrolyzed by the enzyme, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. For instance, papain has been used to catalyze the synthesis of anilides of various N-acylamino acids, demonstrating its utility in forming amide bonds with stereocontrol. lookchem.com This enzymatic approach could theoretically be adapted for the kinetic resolution of a suitable derivative of this compound.

Development and Application of NADH-Driven Biocatalytic Systems for Stereoselective Production

A significant advancement in the stereoselective production of non-natural amino acids is the development of NADH-driven biocatalytic systems. mdpi.com These systems utilize enzymes that depend on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) for their reductive activity. A bifunctional enzyme system has been engineered by fusing leucine (B10760876) dehydrogenase (LDH) and formate (B1220265) dehydrogenase (FDH) for the synthesis of (S)-cyclopropylglycine. mdpi.com In this system, the LDH catalyzes the reductive amination of a precursor, cyclopropylglyoxylic acid, to yield the desired (S)-cyclopropylglycine. mdpi.com Concurrently, the FDH component regenerates the consumed NADH by oxidizing formate, making the process self-sufficient in terms of the cofactor. mdpi.com This integrated system has demonstrated high efficiency, achieving over 95% conversion yield and greater than 99.5% enantiomeric excess (ee) for (S)-cyclopropylglycine. mdpi.com

Table 1: Performance of an NADH-Driven Biocatalytic System for (S)-Cyclopropylglycine Synthesis mdpi.com

| Parameter | Value |

|---|---|

| Conversion Yield | >95% |

| Enantiomeric Excess (ee) | >99.5% |

| Continuous Synthesis Duration | 90 h |

Modern Organic Synthesis Approaches

Modern organic synthesis provides a diverse toolbox for the construction of complex molecules like this compound with high stereocontrol. These methods include stereoselective cyclopropanation, alkylation of chiral glycine (B1666218) equivalents, and the strategic use of protecting groups.

Stereoselective Cyclopropanation Reactions

Stereoselective cyclopropanation is a powerful strategy for introducing the cyclopropyl (B3062369) moiety with defined stereochemistry. unl.ptresearchgate.net While the direct cyclopropanation to form N-cyclopropylglycine derivatives is a complex transformation, the principles of stereoselective cyclopropanation of alkenes are well-established and can be applied to precursors of the target molecule. unl.pt These reactions often involve the use of metal-carbenoids, generated from diazo compounds in the presence of a transition metal catalyst, or Simmons-Smith type reagents. unl.pt The stereochemical outcome of these reactions can be controlled by using chiral ligands on the metal catalyst or by the inherent chirality in the substrate, which directs the approach of the cyclopropanating agent. unl.pt For instance, the directed cyclopropanation of allylic alcohols is a known method where the hydroxyl group directs the Simmons-Smith reagent to one face of the double bond, leading to high diastereoselectivity. unl.pt

Optimized Alkylation of Chiral Glycine Equivalents

The alkylation of chiral glycine equivalents is a widely used method for the asymmetric synthesis of α-amino acids. rsc.orgnih.gov This approach involves the use of a glycine derivative where the α-carbon is rendered prochiral and is attached to a chiral auxiliary. Deprotonation of the α-carbon generates a chiral enolate, which then reacts with an electrophile, in this case, a cyclopropyl-containing electrophile or a precursor that can be converted to a cyclopropyl group. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched N-protected cyclopropylglycine. Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand are effective chiral glycine equivalents for such asymmetric alkylations. nih.gov

Orthogonal Protecting Group Strategies in Amino Acid Functionalization, focusing on Boc Chemistry

In the multi-step synthesis of complex molecules like this compound and its derivatives, the use of orthogonal protecting groups is essential. fiveable.mepeptide.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. fiveable.meiris-biotech.de The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. rsc.org It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). peptide.comiris-biotech.de

In a synthetic sequence, the Boc group on the nitrogen of this compound provides robust protection while other functional groups in the molecule or on a solid support are manipulated. peptide.com For example, in solid-phase peptide synthesis (SPPS), the Boc group is often used in conjunction with other protecting groups for the side chains of other amino acids, such as benzyl (B1604629) (Bzl) ethers or esters, which are also acid-labile but may require stronger acids like hydrofluoric acid (HF) for removal. peptide.com A more common orthogonal partner to Boc in modern synthesis is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. iris-biotech.de This Boc/Fmoc orthogonality allows for the selective deprotection and functionalization of different amino groups within the same molecule. fiveable.me

Table 2: Common Orthogonal Protecting Group Pairs in Amino Acid Chemistry fiveable.meiris-biotech.de

| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal) | Deprotection Condition |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis | Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) |

Process Intensification and Scale-Up Considerations in Synthesis

The industrial production of this compound, particularly its enantiomerically pure forms, necessitates synthetic methodologies that are not only efficient and high-yielding but also safe, cost-effective, and scalable. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is crucial in this context. cetjournal.itsartorius.com Key strategies for this compound involve shifting from traditional batch syntheses to more advanced methods like biocatalysis and continuous flow operations, which offer significant advantages in terms of safety, reproducibility, and sustainability. cetjournal.it

A significant advancement in the large-scale synthesis of the chiral core of the target molecule, (S)-cyclopropylglycine, has been achieved through biocatalysis. researchgate.net Researchers have developed a self-sufficient, NADH-driven biocatalytic system that demonstrates high efficiency and is well-suited for industrial application. researchgate.netresearchgate.net This system was successfully employed in a continuous synthesis process, showcasing remarkable productivity and stereoselectivity.

One of the primary challenges in chemical manufacturing is scaling up reactions that are highly exothermic. Traditional semi-batch reactors often require high dilution with solvents to manage heat release, which leads to large reactor volumes and significant energy consumption for heating and cooling. cetjournal.it The transition to continuous processes, such as using a series of tubular reactors, can mitigate these issues by providing superior heat exchange efficiency, thereby allowing for reduced solvent use and inherently safer operation due to smaller reaction volumes. cetjournal.it

Another scalable strategy for obtaining the specific stereoisomers of this compound involves the enzymatic resolution of a racemic mixture. This approach begins with a facile, multigram-scale synthesis of racemic cyclopropylglycine, which is then protected with the N-Boc group and esterified. researchgate.net The subsequent enzymatic hydrolysis provides a reliable method for separating the enantiomers with high purity. researchgate.net

These intensified and scalable approaches, particularly those employing biocatalysis, represent a significant step forward. They offer greener and more efficient alternatives for producing enantiomerically pure this compound, a key building block for advanced chemical synthesis. researchgate.netmdpi.com

Strategic Integration in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid resin support. chempep.com this compound is well-suited for the Boc-SPPS strategy, where the Boc group provides temporary protection for the α-amino group. wikipedia.org

The synthesis cycle begins with the deprotection of the N-terminal Boc group of the resin-bound amino acid or peptide using a moderately strong acid, typically trifluoroacetic acid (TFA). chempep.com This reveals a free amine, which is then neutralized. The incoming this compound is activated at its carboxyl group using a coupling reagent (e.g., DCC, HBTU) and then added to the resin, forming a new peptide bond. wikipedia.org The excess reagents and byproducts are simply washed away, and the cycle of deprotection and coupling is repeated until the desired sequence is assembled. The use of the Boc protecting group is advantageous in the synthesis of certain peptides, such as those containing ester moieties or hydrophobic sequences. nih.gov

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | The resin-bound peptide is treated with acid to remove the N-terminal Boc group. | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Exposes the N-terminal amine for the next coupling reaction. |

| 2. Neutralization | The resulting ammonium (B1175870) salt is neutralized to the free amine. | Diisopropylethylamine (DIPEA) in DCM | Prepares the N-terminus for nucleophilic attack. |

| 3. Activation | The carboxyl group of this compound is activated. | Coupling reagents like HBTU, PyBOP, or DCC/HOBt | Forms a highly reactive species ready for amide bond formation. |

| 4. Coupling | The activated amino acid is added to the resin to react with the free amine. | Activated N-Boc-N-cyclopropylglycine | Forms the new peptide bond, elongating the peptide chain. |

| 5. Washing | The resin is thoroughly washed to remove excess reagents and byproducts. | DMF, DCM, Isopropanol | Ensures high purity of the growing peptide chain before the next cycle. |

Utility in Solution-Phase Peptide Synthesis

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains valuable, particularly for large-scale industrial production. chempep.com In this classical approach, protected amino acids are coupled in an organic solvent, and the product is isolated and purified after each step. wikipedia.org

This compound is employed in a similar fashion to its use in SPPS. The Boc group ensures that the N-terminus does not react during the coupling of its carboxyl group with the free amine of another amino acid or peptide fragment. youtube.com After the peptide bond is formed, the Boc group can be selectively removed with acid to allow for further chain elongation. This method requires careful purification at each stage, often involving extraction and crystallization, but it avoids the use of a solid support and can be scaled up effectively.

Precursor in the Rational Design and Synthesis of Unnatural Amino Acid Mimetics

The incorporation of unnatural amino acids is a powerful strategy in medicinal chemistry to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved therapeutic properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency. qub.ac.uknih.gov

This compound is a key precursor for introducing the cyclopropylglycine residue, which acts as a conformationally constrained mimetic of natural amino acids like alanine (B10760859) or proline. researchgate.net The rigid three-membered ring of the cyclopropyl group severely restricts the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt a more defined conformation. mdpi.com This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding. mdpi.com The N-Boc protected form is a standard intermediate used in the synthesis and enzymatic resolution of optically pure cyclopropylglycine enantiomers, making it a fundamental building block for these advanced applications. researchgate.net A notable application is in the design of potent macrocyclic inhibitors for the Hepatitis C Virus (HCV) NS3 protease, where the cyclopropylglycine moiety provides critical structural constraints. mcgill.ca

| Amino Acid | Typical Phi (φ) Angle Range | Typical Psi (ψ) Angle Range | Conformational Impact |

|---|---|---|---|

| Alanine (in α-helix) | -60° | -45° | High flexibility |

| Proline | -60° (fixed) | -45° to +135° (restricted) | Restricted, induces turns |

| Cyclopropylglycine | Highly restricted | Highly restricted | Significantly constrains the peptide backbone, promoting specific secondary structures. |

Contributions to Medicinal Chemistry and Pharmaceutical Research

Development of Potent Enzyme Inhibitors

The incorporation of N-(tert-butoxycarbonyl)-N-cyclopropylglycine into drug candidates can enhance binding affinity, metabolic stability, and selectivity for the target enzyme. The cyclopropyl (B3062369) moiety introduces a degree of conformational constraint that can lock the molecule into a bioactive conformation, leading to improved potency.

This compound serves as a key synthetic intermediate in the development of direct thrombin inhibitors, a class of anticoagulants. The cyclopropylglycine moiety can be found in the structure of melagatran, the active form of the oral prodrug ximelagatran. researchgate.net These peptidomimetic inhibitors are designed to fit into the active site of thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and thus inhibiting blood clot formation. researchgate.net The synthesis of such inhibitors often involves the coupling of N-Boc-protected amino acids, like this compound, to form the core peptide-like structure. The presence of the cyclopropyl group can contribute to the inhibitor's potency and selectivity. nih.gov

Table 1: Examples of Thrombin Inhibitors and the Role of Cyclopropylglycine Derivatives

| Inhibitor | Precursor/Structural Moiety | Significance of Cyclopropyl Group |

| Melagatran | Cyclopropylglycine derivative | Provides conformational rigidity to the peptide-like backbone, enhancing binding to the thrombin active site. |

| Ximelagatran | Prodrug of Melagatran | The core active structure contains the cyclopropylglycine moiety. |

In the field of diabetes treatment, this compound is a valuable building block for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.govtu-dortmund.de These inhibitors prolong the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion in a glucose-dependent manner. Research has shown that incorporating a cyclopropyl group into dipeptide mimetic structures can lead to potent and chemically stable DPP-IV inhibitors. nih.govtu-dortmund.de The synthesis of these inhibitors often involves the use of N-Boc-protected non-natural amino acids to build the dipeptide-like scaffold that interacts with the enzyme's active site. nih.gov The cyclopropyl group can enhance the inhibitor's binding affinity and improve its pharmacokinetic profile. nih.govtu-dortmund.de

Table 2: Research Findings on Cyclopropyl-Containing DPP-IV Inhibitors

| Research Focus | Key Finding | Implication for this compound |

| Dipeptide mimetics with a cyclopropyl group | Installation of a cyclopropyl moiety led to compounds with potent inhibitory activity against DPP-IV. nih.govtu-dortmund.de | Highlights the importance of this building block in designing effective DPP-IV inhibitors. |

| Chemical stability of inhibitors | The presence of a cyclopropyl group can enhance the chemical stability of the inhibitor. nih.govtu-dortmund.de | Suggests that derivatives of this compound can lead to more robust drug candidates. |

This compound is a precursor for the synthesis of selective inhibitors of nitric oxide synthase (NOS) isoforms. The overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory diseases, making selective iNOS inhibitors attractive therapeutic targets. It has been demonstrated that N-cyclopropyl-L-arginine analogues are potent and selective NOS inhibitors. researchgate.net The synthesis of these conformationally restricted L-arginine analogues can be achieved using this compound as a starting material to introduce the key cyclopropyl moiety, which is crucial for both potency and selectivity.

Table 3: Cyclopropyl-Containing Nitric Oxide Synthase Inhibitors

| Inhibitor Class | Example | Role of Cyclopropyl Group |

| N-cyclopropyl-L-arginine analogues | trans-3,4-cyclopropyl L-arginine derivatives | Confers conformational restriction, leading to enhanced potency and isoform selectivity. researchgate.net |

In the development of arginase inhibitors, which have therapeutic potential in cardiovascular diseases and cancer, this compound can be utilized as a key building block. The synthesis of potent arginase inhibitors often involves the use of N-Boc-protected amino acids to construct molecules that mimic the natural substrate, L-arginine. nih.gov The incorporation of a cyclopropyl group can provide conformational rigidity to the inhibitor, enhancing its binding to the enzyme's active site. For instance, the synthesis of bicyclic proline-containing arginase inhibitors has been reported, where the cyclopropyl group was shown to be stable under harsh deprotection conditions.

Table 4: Application of Cyclopropyl Moieties in Arginase Inhibitor Design

| Inhibitor Design Strategy | Role of Cyclopropyl Group | Synthetic Precursor |

| Bicyclic proline-containing inhibitors | Provides conformational constraint and is stable during synthesis. | This compound can serve as a precursor for the cyclopropyl-containing portion. |

| Boronic acid-based inhibitors | Can be incorporated to add rigidity to the structure. | N-Boc-amino acids are common starting materials in the synthesis of these inhibitors. |

The design and synthesis of matrix metalloproteinase (MMP) inhibitors, which are targets for the treatment of cancer and arthritis, have benefited from the use of non-natural amino acids like this compound. Research has focused on developing MMP inhibitors that incorporate cyclopropane-derived peptidomimetics to introduce conformational constraints. The synthesis of these peptidomimetics can utilize this compound to introduce the cyclopropyl group, which can enhance the inhibitor's binding affinity and selectivity for specific MMPs.

Table 5: Cyclopropane (B1198618) in the Design of Matrix Metalloproteinase Inhibitors

| Inhibitor Type | Design Principle | Relevance of this compound |

| Cyclopropane-derived peptidomimetics | Introduction of conformational constraints to mimic peptide backbone turns. | A key building block for synthesizing the cyclopropane moiety within the peptidomimetic scaffold. |

| Carboxylic acid-based inhibitors | Scaffolds based on modified amino acids to interact with the MMP active site. | Can be used to introduce a cyclopropyl group for enhanced potency and selectivity. |

The development of human pancreatic lipase (B570770) (HPL) inhibitors is a key strategy for the management of obesity. Research has shown that triacylglycerol analogues containing 2-(N-tert-butoxycarbonylamino) fatty acids are potent inhibitors of HPL. While direct synthesis from this compound is not explicitly detailed in the available literature, this compound serves as a valuable precursor for creating novel Boc-amino fatty acids that incorporate a cyclopropyl group. The presence of the cyclopropyl moiety could offer unique steric and electronic properties to the fatty acid side chain, potentially leading to enhanced inhibitory activity and selectivity against HPL.

Table 6: Research on Boc-Amino Fatty Acids as HPL Inhibitors

| Compound Class | Key Finding | Potential Role of this compound |

| Triacylglycerol analogues of 2-(N-tert-butoxycarbonylamino)oleic acid | Potent inhibitors of human pancreatic lipase. | Can be used as a starting material to synthesize novel cyclopropane-containing Boc-amino fatty acids for incorporation into triacylglycerol analogues. |

Design of Receptor Ligands and Modulators

The incorporation of cyclopropyl groups is a well-established strategy in medicinal chemistry to enhance the potency and alter the functional properties of ligands targeting G-protein-coupled receptors (GPCRs).

The N-cyclopropylmethyl group is a hallmark structural feature of many potent opioid receptor antagonists. This moiety is critical for conferring antagonist activity at the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). While direct synthesis using this compound is not extensively documented in this specific context, the fundamental importance of the N-cyclopropyl motif is evident in numerous approved drugs and research ligands. For instance, compounds like naloxone (B1662785) and naltrexone (B1662487) feature an N-cyclopropylmethyl substituent, which is crucial for their ability to antagonize the effects of opioid agonists like morphine and fentanyl. nih.govnih.gov The design of new opioid ligands often involves exploring variations of this N-substituent to fine-tune the affinity and functional activity, aiming to develop safer analgesics or treatments for opioid addiction. nih.gov Research into novel antagonists has led to the development of ligands with prolonged action and specific pharmacological profiles, such as the KOR antagonist norbinaltorphimine (B1679850) (nor-BNI). researchgate.net The synthesis of such complex molecules relies on versatile building blocks that can introduce the essential cyclopropyl group.

Second Mitochondria-derived Activator of Caspases (Smac) mimetics are a class of therapeutic agents designed to induce apoptosis (programmed cell death) in cancer cells by antagonizing Inhibitor of Apoptosis Proteins (IAPs). nih.govnih.gov The design of these molecules often involves mimicking the N-terminal Ala-Val-Pro-Ile (AVPI) tetrapeptide motif of the native Smac protein, which is responsible for binding to IAPs. nih.gov

The synthesis of both monovalent and bivalent Smac mimetics frequently employs standard peptide coupling techniques where N-Boc-protected amino acids serve as key building blocks. nih.gov While many Smac mimetics are peptide-based, there is a drive to develop non-peptidic or cyclopeptidic analogs to improve cell permeability, metabolic stability, and other drug-like properties. nih.govnih.gov The incorporation of non-natural amino acids, such as those containing a cyclopropyl group, can introduce conformational constraints and reduce the peptidic nature of the molecule. For example, in the synthesis of cyclopeptidic Smac mimetics, N-Boc-protected amino acids are condensed sequentially to build a linear precursor, which is later cyclized. nih.gov Building blocks like this compound could be utilized in such synthetic strategies to create novel analogs with potentially enhanced potency and improved pharmacokinetic profiles.

Utility in Investigating Protein Post-Translational Modifications

Ubiquitination is a critical post-translational modification where ubiquitin, a 76-amino acid protein, is covalently attached to a lysine (B10760008) residue on a substrate protein. wikipedia.orgyoutube.com This process regulates a vast array of cellular functions. Studying the precise effects of ubiquitination at specific sites requires homogeneously modified peptides and proteins, which are often difficult to produce biologically.

Chemical synthesis provides a powerful alternative, and related Boc-glycine derivatives are instrumental in these methods. nih.govnih.gov A key challenge is the formation of the native isopeptide bond between the C-terminal glycine (B1666218) of ubiquitin and the ε-amino group of a lysine residue. wikipedia.org To facilitate this, researchers have developed building blocks like N-Boc-N-(2-(tritylthio)ethoxy)glycine . nih.govacs.orgacs.org This reagent can be incorporated into a peptide during solid-phase peptide synthesis at the desired lysine position. Subsequent chemical steps allow for the ligation of ubiquitin to this modified lysine, creating a native isopeptide linkage. This strategy is compatible with other common peptide modifications, enabling the synthesis of complex, multi-modified ubiquitinated peptides for detailed biochemical and structural studies. nih.govacs.org

Furthermore, another related derivative, Boc-Gly-Gly-NHS , is used to generate antibodies that specifically recognize the diglycine (Gly-Gly) remnant of ubiquitin. nih.govnih.gov After a ubiquitinated protein is digested with the enzyme trypsin, a Gly-Gly tag remains attached to the modified lysine. wikipedia.org Antibodies raised against proteins chemically modified with Boc-Gly-Gly-NHS (and subsequently deprotected) can be used for immunoaffinity enrichment of these K-GG peptides from complex biological samples, which is a crucial step for identifying ubiquitination sites on a global scale using mass spectrometry. nih.govnih.gov

Table 1: Examples of Boc-Glycine Derivatives in Ubiquitination Research

| Derivative Name | Application | Reference |

|---|---|---|

| N-Boc-N-(2-(tritylthio)ethoxy)glycine | Building block for the total chemical synthesis of ubiquitinated peptides. | nih.govacs.org |

Applications in Antimalarial Drug Discovery through Analog Design

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.govnih.gov Phenotypic screening of large compound libraries against whole-cell parasites has been a successful strategy for identifying new chemical starting points. nih.govnih.gov

One such screening of the Tres Cantos Anti-Malarial Set (TCAMS) identified a novel class of inhibitors known as cyclopropyl carboxamides . nih.govnih.gov An initial hit compound, GSK1057714, was progressed to a lead optimization program due to its potent antiplasmodial activity and novel, chemically tractable structure. nih.gov Through analog design, medicinal chemists synthesized derivatives to explore the structure-activity relationship (SAR). This effort led to compounds like GSK2645947, a trifluoromethyl derivative that showed a 30-fold increase in potency against the 3D7A parasite strain. nih.gov These cyclopropyl carboxamide analogs demonstrated potent inhibition of both drug-sensitive and multidrug-resistant P. falciparum strains and showed promising oral efficacy in mouse models of malaria. nih.govnih.gov This work highlights how a scaffold containing a cyclopropyl group, identified through unbiased screening, can serve as the foundation for developing a new class of antimalarial drugs.

Table 2: In Vitro Activity of Cyclopropyl Carboxamide Antimalarials

| Compound | P. falciparum 3D7A IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Chloroquine | 7.6 | 134 | 228 | nih.gov |

| GSK1057714 | 164 | 76 | 108 | nih.gov |

Conformational and Stereochemical Effects of the Cyclopropyl Group in Bioactive Peptides

Influence on Peptide Secondary Structure and Helicity

The rigid, three-membered ring of the cyclopropyl (B3062369) group imposes significant constraints on the peptide backbone, profoundly influencing its secondary structure. Unlike flexible alkyl chains, the cyclopropane (B1198618) ring lacks free rotation, which helps to pre-organize the peptide into a more defined conformation. This restriction is largely due to a phenomenon known as "cyclopropylic strain," a robust steric repulsion that occurs between substituents fixed in an eclipsed orientation on the cyclopropane ring. researchgate.net This strain effectively limits the rotation of the C-C bond between the cyclopropane ring and adjacent atoms, thereby restricting the available backbone torsion angles (phi and psi). researchgate.net

This principle has been leveraged in the rational design of peptide foldamers—artificial oligomers that fold into specific secondary structures. In one notable study, researchers designed and synthesized aliphatic homo-δ-peptides using a chiral cyclopropane δ-amino acid as the monomer unit. researchgate.netchemrxiv.org Structural analysis using nuclear magnetic resonance (NMR), circular dichroism (CD), and infrared (IR) spectroscopy revealed that these oligomers consistently and stably adopted a 14-helical structure in solution. chemrxiv.org X-ray crystallography of the hexamer and octamer confirmed a common right-handed 14-helical structure, which was consistent with theoretical calculations. researchgate.net This work demonstrates that the conformational regulation provided by the cyclopropane unit is a powerful strategy for creating stable, predictable helical structures in peptides that would otherwise be highly flexible. researchgate.netchemrxiv.org

| Oligomer Length | Observed Secondary Structure | Method of Analysis | Key Finding |

|---|---|---|---|

| Tetramer, Hexamer, Octamer | Stable 14-Helix | NMR, CD, IR Spectroscopy | Cyclopropane unit induces stable helical folding in solution. chemrxiv.org |

| Hexamer, Octamer | Right-Handed 14-Helix | X-ray Crystallography | Confirms helical structure in the solid state, consistent with solution data and theoretical predictions. researchgate.net |

Impact on Conformational Restriction and Ligand-Receptor Binding Affinity

By reducing the conformational flexibility of a peptide, the cyclopropyl group can pre-organize it into a "bioactive conformation"—the specific shape required for binding to a biological target. This pre-organization can lead to a significant increase in binding affinity because less conformational entropy is lost when the ligand binds to its receptor. acs.orgnih.gov This principle holds that a rigid ligand that is already in the correct shape for binding will pay a smaller energetic penalty upon complexation compared to a flexible ligand that must "freeze" into the correct shape.

A clear example of this effect was observed in a study of chemotactic formyl tripeptides. nih.gov A peptide containing a cyclopropane-derived amino acid (1-amino-1-cyclopropane carboxylic acid) was found to be a powerful chemoattractant for neutrophils. nih.gov In contrast, a similar peptide where the cyclopropyl group was replaced by a more flexible isopropyl group (from α-aminoisobutyric acid) showed no activity. nih.gov Structural analysis revealed that the cyclopropyl group induced a much higher population of the E conformation (36%) about the formamide (B127407) bond compared to the isopropyl-containing peptide (9%). nih.gov Since the primary difference between the active and inactive peptides was this conformational preference, it was inferred that the E conformer is crucial for effective interaction with the neutrophil receptor. nih.gov

While not a peptide, a compelling illustration of the cyclopropyl group's impact on receptor affinity comes from a comparative study of fentanyl analogs. Cyclopropylfentanyl displayed a significantly higher binding affinity for the μ-opioid receptor (MOR) than valerylfentanyl, its analog containing a more flexible five-carbon chain. nih.gov This highlights how replacing a flexible alkyl group with a rigid cyclopropyl ring can dramatically enhance ligand-receptor interactions.

| Compound | MOR Binding Affinity (Ki, nM) |

|---|---|

| Fentanyl | 7.6 |

| Cyclopropylfentanyl | 2.8 |

| Valerylfentanyl | 49.7 |

Stereochemical Control over Biological Selectivity and Potency

The stereochemistry of the cyclopropyl-containing amino acid is critical for controlling the three-dimensional arrangement of the peptide's side chains, which in turn dictates its biological selectivity and potency. researchgate.net By locking the peptide backbone into a specific conformation, the cyclopropyl group orients the pharmacophoric elements of the peptide in a precise manner for optimal interaction with the target receptor.

The study on chemotactic peptides directly links the cyclopropyl-induced conformation to biological potency. The conformationally constrained peptide exhibited potent activity, whereas analogous peptides that lacked this specific conformation were inactive. nih.gov This demonstrates that the structural rigidity imparted by the cyclopropyl group is directly responsible for the peptide's biological function.

Again, the fentanyl analogs provide a stark example of how this conformational control translates to potency. nih.gov In functional assays, cyclopropylfentanyl was found to be a full and potent agonist at the μ-opioid receptor, comparable to the reference agonist DAMGO. In contrast, the more flexible valerylfentanyl was only a weak partial agonist. nih.gov This difference in efficacy suggests that the rigid cyclopropyl group not only enhances binding but also holds the molecule in a conformation that is optimal for receptor activation, a key determinant of a drug's potency. The determination of the absolute stereochemistry of amino acid residues, often achieved through methods like Marfey's analysis, is a crucial step in understanding and designing such potent bioactive peptides. mdpi.comresearchgate.net

| Compound | Potency (EC50, nM) | Efficacy (%Emax relative to DAMGO) |

|---|---|---|

| Fentanyl | 49.8 | 88.0% |

| Cyclopropylfentanyl | 32.7 | 89.1% |

| Valerylfentanyl | 155.0 | 30.1% |

Emerging Research Frontiers and Future Prospects

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-(tert-butoxycarbonyl)-N-cyclopropylglycine and related cyclopropylglycine derivatives is an active area of research, with a strong emphasis on developing greener and more efficient methods. Traditional synthetic routes often involve harsh reagents and generate significant waste. mdpi.com Modern approaches are increasingly focused on sustainability by utilizing biocatalysis and alternative solvents.

One promising strategy involves the enzymatic hydrolysis of the N-Boc-protected methyl ester of cyclopropylglycine. researchgate.net This method has been shown to afford both enantiomers of cyclopropylglycine with high enantiomeric excess. researchgate.net Specifically, the use of the enzyme papain from Carica papaya can produce enantiomerically pure products after deprotection. researchgate.net Furthermore, NADH-driven biocatalytic systems are being developed for the industrial-scale synthesis of (S)-cyclopropylglycine, a key precursor. researchgate.net These enzymatic methods often operate under mild conditions and can significantly reduce the environmental impact compared to traditional chemical syntheses. mdpi.com

In addition to biocatalysis, the principles of green chemistry are being applied through the use of more environmentally benign solvents. Propylene (B89431) carbonate, for instance, has been investigated as a green replacement for conventional solvents in peptide synthesis. wordpress.comsemanticscholar.org Research has shown that both solution-phase and solid-phase peptide synthesis can be effectively carried out in propylene carbonate, with chemical yields comparable to those obtained in more hazardous solvents like DMF. wordpress.comsemanticscholar.org The development of solvent-free reaction conditions, such as mechanochemical methods, also represents a significant step towards more sustainable synthetic processes. mdpi.com

| Method | Key Features | Sustainability Aspect | Reference(s) |

| Enzymatic Hydrolysis | Use of papain for deracemization of racemic methyl N-Boc-cyclopropylglycinate. | Use of a biocatalyst, mild reaction conditions. | researchgate.net |

| NADH-Driven Biocatalysis | Continuous synthesis with packed enzymes. | Self-sufficient biocatalytic system, high conversion yield. | researchgate.net |

| Green Solvents | Replacement of conventional solvents with propylene carbonate in peptide synthesis. | Use of a less toxic and more environmentally friendly solvent. | wordpress.comsemanticscholar.org |

| Solvent-Free Synthesis | Mechanochemical grinding procedures. | Reduced waste and minimal environmental impact. | mdpi.com |

Exploration of Expanded Biological Applications and Target Identification

This compound serves as a crucial building block in the synthesis of peptidomimetics and other complex molecules for drug discovery. chemimpex.com Its incorporation into peptide chains can enhance structural rigidity and metabolic stability, which are desirable properties for therapeutic candidates. chemimpex.com The cyclopropyl (B3062369) moiety can introduce conformational constraints that may lead to improved binding affinity and selectivity for biological targets. researchgate.net

The versatility of this compound allows for its use in the development of novel therapeutics for a range of diseases, including neurological and metabolic disorders. chemimpex.com For example, derivatives of cyclopropylglycine are being investigated for their potential as kappa opioid receptor agonists, which have applications in pain management. nih.gov The ability to synthesize both enantiomers of cyclopropylglycine is critical, as the stereochemistry often dictates the biological activity. researchgate.net

The identification of new biological targets for compounds derived from this compound is an ongoing effort. This involves screening these compounds against a variety of receptors, enzymes, and other protein targets to uncover novel pharmacological activities. The unique three-dimensional structure imparted by the cyclopropyl group can lead to interactions with targets that are not effectively modulated by more conventional amino acid analogs.

| Application Area | Rationale for Use | Example | Reference(s) |

| Peptide Synthesis | Enhances stability and bioavailability of peptide-based drugs. | Development of cyclic peptides with improved bioactivity. | chemimpex.com |

| Drug Discovery | Unique structure for designing novel pharmaceuticals. | Targeting neurological and metabolic diseases. | chemimpex.com |

| Pain Management | Serves as a scaffold for selective receptor agonists. | Development of kappa-opioid receptor agonists. | nih.gov |

Advanced Spectroscopic and Computational Approaches for Structure-Activity Relationship Elucidation

Understanding the relationship between the three-dimensional structure of a molecule and its biological activity is fundamental to drug design. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are indispensable tools for characterizing this compound and its derivatives. beilstein-journals.orgnih.gov

One-dimensional and two-dimensional NMR spectroscopy provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. chemicalbook.comnih.govspectrabase.com Temperature-dependent NMR studies can be used to investigate the dynamics of molecular conformations, such as the interconversion of cis and trans rotamers, which can be crucial for receptor binding. beilstein-journals.org

Mass spectrometry, especially electrospray ionization (ESI) multi-stage mass spectrometry (MSn), is used to determine the molecular weight and fragmentation patterns of these compounds. nih.gov This information is vital for confirming the identity and purity of synthetic products and for sequencing peptides containing this unnatural amino acid. nih.gov

Computational modeling and molecular docking studies complement experimental data by predicting how molecules derived from this compound might interact with their biological targets. These in silico methods can help to rationalize observed structure-activity relationships and guide the design of new analogs with improved potency and selectivity.

| Technique | Application | Information Gained | Reference(s) |

| 1D and 2D NMR | Structural elucidation. | Connectivity and spatial arrangement of atoms. | chemicalbook.comnih.govspectrabase.com |

| Temperature-Dependent NMR | Conformational analysis. | Information on rotameric structures and rotational barriers. | beilstein-journals.org |

| Mass Spectrometry (MS) | Molecular weight determination and structural characterization. | Fragmentation patterns for identity and purity confirmation. | nih.gov |

Integration with Chemical Biology and Proteomics for Functional Studies

The integration of this compound into chemical biology and proteomics workflows is opening up new avenues for studying its functional roles in complex biological systems. By incorporating this modified amino acid into chemical probes, researchers can investigate small molecule-protein interactions and identify the cellular targets of bioactive compounds. nih.govnih.gov

Chemical proteomics probes are powerful tools for drug target discovery and validation. nih.govresearchgate.net These probes can be designed to covalently label or bind to specific proteins, allowing for their subsequent isolation and identification by mass spectrometry. The unique structural features of this compound can be exploited in the design of such probes to enhance their specificity and reactivity.

Furthermore, the use of this compound in the synthesis of ubiquitinated peptides and other post-translationally modified proteins allows for detailed studies of their roles in cellular signaling and disease. nih.gov These synthetic proteins are invaluable for dissecting the complex machinery of cellular regulation and for developing new therapeutic strategies that target these pathways. The ability to generate homogenous samples of modified proteins through chemical synthesis overcomes many of the limitations of traditional biological expression systems. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(tert-butoxycarbonyl)-N-cyclopropylglycine, and how can purity be optimized?

- Methodology : The synthesis typically involves two steps: (1) cyclopropanation of glycine derivatives using reagents like trimethylsulfoxonium iodide under basic conditions, and (2) Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or DMAP). Purification is achieved via recrystallization from ethyl acetate/hexane mixtures or flash chromatography (silica gel, eluent: dichloromethane/methanol). Purity optimization requires monitoring by TLC and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Safety : Use fume hoods, gloves, and eye protection due to the reactivity of Boc₂O and cyclopropanation reagents. Refer to H303+H313+H333 safety codes for handling .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm Boc group integrity (tert-butyl singlet at δ 1.4 ppm) and cyclopropane ring protons (δ 0.5–1.2 ppm, multiplet) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z 228.1 for C₁₀H₁₇NO₄) .

- HPLC : Reverse-phase HPLC (≥95% purity) with UV detection at 210 nm ensures batch consistency .

Q. How does the Boc group enhance stability during peptide synthesis involving N-cyclopropylglycine?

- Mechanism : The tert-butoxycarbonyl (Boc) group protects the amine from nucleophilic side reactions during coupling. It is stable under basic conditions but cleavable with TFA, enabling orthogonal protection strategies in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the conformational dynamics of this compound in enzymatic studies?

- Analysis : The cyclopropane’s ring strain restricts bond rotation, favoring rigid conformations. Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to compare energy barriers with non-cyclopropyl analogs. Experimental validation via X-ray crystallography or NOESY NMR can resolve preferred conformers .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Approach :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC every 24 hours. Boc group hydrolysis is pH-dependent, with accelerated cleavage below pH 3 .

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (typically >150°C for Boc-protected compounds). Contrast with Arrhenius plots from accelerated stability studies .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound improve tracking in metabolic studies?

- Application : Synthesize ¹³C-labeled cyclopropane or ¹⁵N-Boc variants using isotopically enriched reagents (e.g., ¹³C-cyclopropane precursors). Use LC-MS/MS or PET imaging to trace incorporation into peptides or probe biodistribution in model organisms .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess transition states and charge distribution. Compare Fukui indices for Boc-protected vs. unprotected amines to quantify electrophilicity at the carbonyl carbon .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values of the cyclopropane-amine moiety?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.